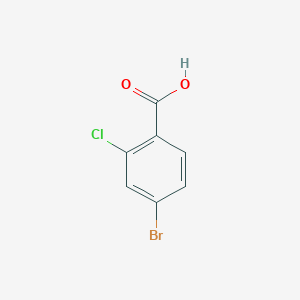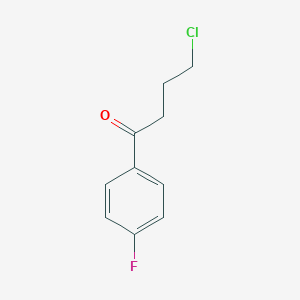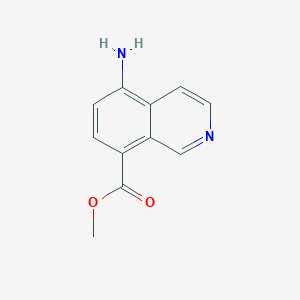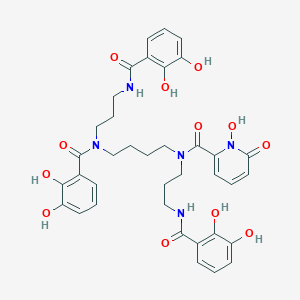
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane, also known as Fe-Tren, is a synthetic iron(III) chelator. It is widely used in scientific research as a tool to study the role of iron in various biological processes. Fe-Tren is a highly specific chelator that binds to iron(III) with high affinity and selectivity.
作用機序
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane binds to iron(III) with high affinity and selectivity. The chelation of iron by 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane results in the formation of a stable complex that is highly soluble in water. The complex is stable over a wide range of pH values and can be used in a variety of biological systems. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to effectively remove iron from transferrin, a protein that transports iron in the blood.
生化学的および生理学的効果
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by removing iron from the cells. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has also been shown to protect against oxidative stress and cell damage caused by excess iron. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
実験室実験の利点と制限
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for studying the role of iron in biological processes. It is highly specific and selective, which allows for the removal of iron from biological systems without affecting other metals. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is also stable over a wide range of pH values and can be used in a variety of biological systems. However, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane may not be suitable for in vivo experiments due to its potential toxicity.
将来の方向性
There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research. One direction is the development of new 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane derivatives with improved properties, such as increased stability and selectivity. Another direction is the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in combination with other agents, such as chemotherapy drugs, to enhance their efficacy. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could also be used to study the role of iron in the pathogenesis of various diseases, such as cancer and neurodegenerative diseases. Finally, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could be used in the development of new diagnostic and therapeutic agents for these diseases.
Conclusion
In conclusion, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a valuable tool for studying the role of iron in various biological processes. It is highly specific and selective, stable over a wide range of pH values, and has a variety of biochemical and physiological effects. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research, including the development of new derivatives and the study of its role in various diseases.
合成法
The synthesis of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane involves the reaction of 1,5,14-tris(2,3-dihydroxybenzoyl)-1,5,10,14-tetraazatetradecane with 1-hydroxy-2-pyridone-6-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.
科学的研究の応用
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is widely used in scientific research to study the role of iron in various biological processes. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy production. However, excess iron can be toxic and lead to oxidative stress and cell damage. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a highly specific chelator that can be used to selectively remove iron from biological systems. This makes it a valuable tool for studying the role of iron in various biological processes.
特性
CAS番号 |
146980-30-5 |
|---|---|
製品名 |
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane |
分子式 |
C37H41N5O12 |
分子量 |
747.7 g/mol |
IUPAC名 |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[(2,3-dihydroxybenzoyl)-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C37H41N5O12/c43-27-13-3-9-23(31(27)47)34(50)38-17-7-21-40(36(52)25-11-5-15-29(45)33(25)49)19-1-2-20-41(37(53)26-12-6-16-30(46)42(26)54)22-8-18-39-35(51)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-45,47-49,54H,1-2,7-8,17-22H2,(H,38,50)(H,39,51) |
InChIキー |
FSWXHNQBTQDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
その他のCAS番号 |
146980-30-5 |
同義語 |
1,5,14-tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(triCAM-HOPO) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



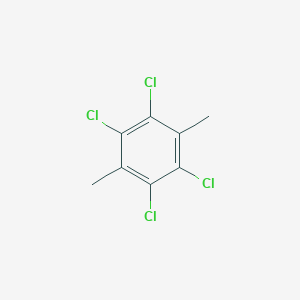
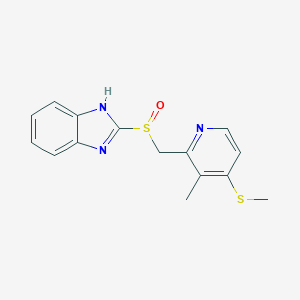
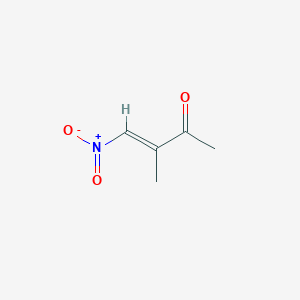
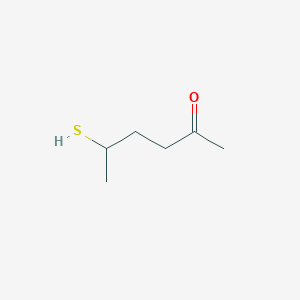
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
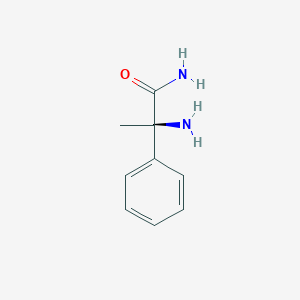

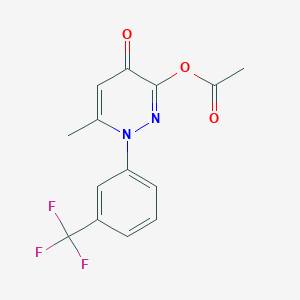
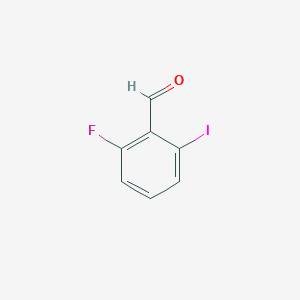

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
